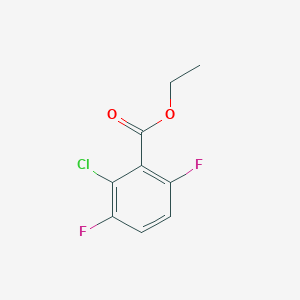

Ethyl 2-chloro-3,6-difluorobenzoater

Description

Contextualization of Halogenated Benzoate (B1203000) Esters in Chemical Research

Halogenated benzoate esters are a class of organic compounds that are widely utilized as precursors and intermediates in organic synthesis. The presence of halogen atoms on the aromatic ring can significantly influence the reactivity of the molecule, providing sites for further functionalization through various cross-coupling reactions. Benzoate esters themselves are common motifs in natural products and pharmaceuticals and can serve as protecting groups or be converted to other functional groups. The introduction of halogens adds another layer of synthetic versatility, making these compounds valuable tools for chemists.

Significance of Fluorine and Chlorine Substituents in Aromatic Systems for Chemical Design

The incorporation of fluorine and chlorine atoms into aromatic systems has profound effects on the molecule's physicochemical properties. Fluorine, being the most electronegative element, can alter a molecule's acidity, basicity, and metabolic stability. In drug design, the substitution of hydrogen with fluorine can block metabolic pathways, thereby increasing the bioavailability and half-life of a drug.

Chlorine, also an electronegative halogen, can similarly influence a molecule's electronic properties and provide a reactive handle for synthetic transformations. The specific placement of both fluorine and chlorine on the aromatic ring of Ethyl 2-chloro-3,6-difluorobenzoate creates a unique electronic environment and steric profile, which can be exploited in the design of new chemical entities with tailored properties.

Overview of Current Research Trajectories Involving Dihalo-Difluorobenzoates

Research involving dihalo-difluorobenzoates and related structures is often directed towards the synthesis of novel agrochemicals, pharmaceuticals, and functional materials. The strategic placement of different halogen atoms allows for selective chemical modifications. For instance, the carbon-chlorine bond can be selectively targeted for cross-coupling reactions in the presence of the more robust carbon-fluorine bonds. Current research often focuses on developing efficient synthetic routes to these building blocks and exploring their utility in creating complex molecular architectures. For example, related di- and tri-halogenated benzoic acids are known intermediates for quinolone antibacterials and other bioactive compounds. researchgate.netresearchgate.net

Scope and Objectives of Academic Inquiry on Ethyl 2-chloro-3,6-difluorobenzoate

The primary academic interest in Ethyl 2-chloro-3,6-difluorobenzoate lies in its potential as a versatile synthetic intermediate. Key areas of inquiry would include:

Development of efficient and scalable synthetic routes: A reliable synthesis is crucial for the widespread use of any chemical building block. The synthesis of the precursor, 2-chloro-3,6-difluorobenzoic acid, is a critical step.

Exploration of its reactivity: Understanding how the chloro and fluoro substituents direct further chemical transformations is essential for its application in multi-step syntheses.

Application in the synthesis of target molecules: Utilizing Ethyl 2-chloro-3,6-difluorobenzoate to create novel compounds with potential biological activity or material properties is the ultimate goal of its study.

While specific, in-depth research articles solely focused on Ethyl 2-chloro-3,6-difluorobenzoate are not widely available in the public domain, its structural features suggest it is a compound of interest for synthetic chemists.

Data Tables

Due to the limited availability of specific experimental data for Ethyl 2-chloro-3,6-difluorobenzoate in publicly accessible literature, the following tables provide computed or representative data for this compound and its close structural analogs.

Table 1: Physicochemical Properties of Ethyl 2-chloro-3,6-difluorobenzoate and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ethyl 2-chloro-3,6-difluorobenzoate | C₉H₇ClF₂O₂ | 220.60 | 1280786-59-6 |

| Ethyl 2-chlorobenzoate | C₉H₉ClO₂ | 184.62 | 7335-25-3 nih.gov |

| Ethyl 2,6-difluorobenzoate (B1233279) | C₉H₈F₂O₂ | 186.16 | 19064-14-3 sigmaaldrich.com |

| Ethyl 2-chloro-3,4-difluorobenzoate | C₉H₇ClF₂O₂ | 220.60 | 1261541-73-4 chemscene.comguidechem.com |

Interactive Data Table

Detailed Research Findings

Specific research findings for Ethyl 2-chloro-3,6-difluorobenzoate are not extensively documented. However, based on the chemistry of related compounds, several research avenues can be postulated.

The synthesis of Ethyl 2-chloro-3,6-difluorobenzoate would likely proceed via the esterification of its corresponding carboxylic acid, 2-chloro-3,6-difluorobenzoic acid. The synthesis of this acid precursor is a key challenge. Routes to similar polychlorinated and fluorinated benzoic acids often involve multi-step sequences starting from commercially available fluorinated or chlorinated precursors. These sequences can include nitration, reduction, diazotization, and halogen exchange reactions. For example, the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid has been reported starting from 4-chloro-3,5-difluorobenzonitrile. researchgate.netresearchgate.net A plausible route to 2-chloro-3,6-difluorobenzoic acid could potentially start from 2,3,6-trifluorobenzoic acid, which itself can be prepared from 2,3,4-trifluoronitrobenzene. google.com

Once synthesized, Ethyl 2-chloro-3,6-difluorobenzoate would be a valuable substrate for various organic reactions. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution and would be the more likely site for reactions such as Suzuki, Stille, or Buchwald-Hartwig cross-couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The ester functional group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further opportunities for diversification.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-3,6-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-2-14-9(13)7-5(11)3-4-6(12)8(7)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNZVNFLBJNGBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701293504 | |

| Record name | Ethyl 2-chloro-3,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773135-52-7 | |

| Record name | Ethyl 2-chloro-3,6-difluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773135-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-3,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of Ethyl 2 Chloro 3,6 Difluorobenzoate

Reactions Involving the Ester Group

The ethyl ester group is a key reactive site, susceptible to a variety of transformations common to carboxylic acid derivatives. These reactions primarily involve nucleophilic attack at the electrophilic carbonyl carbon.

The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, 2-chloro-3,6-difluorobenzoic acid. This transformation is typically achieved under basic conditions, for instance, by refluxing with an aqueous solution of a strong base like sodium hydroxide (B78521) in a co-solvent such as methanol (B129727), followed by acidification. While specific kinetic data for this exact ester is not prevalent in public literature, the hydrolysis of similar chlorinated esters is a well-established industrial practice. For example, the hydrolysis of chlorinated phenol (B47542) esters is effectively carried out using aqueous sodium hydroxide. google.com This process is fundamental for producing the carboxylic acid, which often serves as a precursor for further derivatization.

Transesterification, the conversion of one ester to another, is also a feasible pathway, though less commonly documented for this specific compound in favor of hydrolysis.

Table 1: Representative Hydrolysis Conditions

| Reactant | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Chlorinated Aromatic Ester | 1. 20% Aqueous NaOH, Methanol, Reflux2. HCl (aq) | Corresponding Carboxylic Acid | General method applicable to esters like Ethyl 2-chloro-3,6-difluorobenzoate. google.com |

The ester group can be reduced to a primary alcohol, yielding (2-chloro-3,6-difluorophenyl)methanol (B1586976). This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and liberate the alcohol product. The existence of (2-chloro-3,6-difluorophenyl)methanol as a commercially available chemical intermediate suggests that this reduction is a viable and practiced synthetic route.

Table 2: Representative Reduction Conditions

| Starting Material | Reagent | Product | Notes |

|---|

Nucleophilic acyl substitution allows for the conversion of the ester into other carboxylic acid derivatives, most notably amides. While direct amidation of the ester is possible, it is often more efficient to first hydrolyze the ester to 2-chloro-3,6-difluorobenzoic acid, which is then coupled with an amine. This two-step process is a cornerstone of medicinal chemistry. The coupling of the carboxylic acid with an amine is facilitated by activating agents such as HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). A documented example includes the synthesis of N-(4-bromobenzyl)-2-chloro-3,6-difluorobenzamide from 2-chloro-3,6-difluorobenzoic acid and (4-bromophenyl)methanamine.

Table 3: Example of Nucleophilic Acyl Substitution (via the corresponding acid)

| Reactants | Reagents & Conditions | Product | Reference |

|---|

Reactions at the Aromatic Ring

The reactivity of the aromatic core of Ethyl 2-chloro-3,6-difluorobenzoate is heavily influenced by the presence of three halogen substituents (Cl, F, F) and the ethyl ester group. All four of these groups are electron-withdrawing, which significantly deactivates the ring towards electrophilic attack but activates it towards nucleophilic substitution.

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are generally disfavored on this substrate. The cumulative electron-withdrawing effect of the two fluorine atoms, the chlorine atom, and the ester group strongly reduces the electron density of the aromatic ring, making it a very poor nucleophile. Consequently, forcing conditions (high temperatures, strong superacids) would be required to achieve any substitution, likely leading to low yields and potential decomposition. There is a lack of specific examples in the scientific literature for EAS reactions on this particular compound, which is consistent with its highly deactivated nature.

The electron-deficient nature of the benzene (B151609) ring makes it an excellent candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. In the SNAr mechanism, a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group.

For Ethyl 2-chloro-3,6-difluorobenzoate, there are three potential halogen leaving groups: the chlorine at C2, the fluorine at C3, and the fluorine at C6. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. The leaving group ability often follows the order F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.

The positions of the electron-withdrawing groups are also crucial. The ester group at C1, the chlorine at C2, and the fluorine at C6 are all positioned to stabilize the negative charge of the Meisenheimer complex when attack occurs at the positions bearing a leaving group. Attack by a nucleophile (Nu⁻) at C2 (displacing Cl⁻), C3 (displacing F⁻), or C6 (displacing F⁻) would be activated. Given the superior leaving group ability of fluorine in many SNAr reactions, substitution of one of the fluorine atoms is a highly probable outcome when reacted with strong nucleophiles like alkoxides, thiolates, or amines. However, specific studies detailing the regioselectivity of SNAr reactions on Ethyl 2-chloro-3,6-difluorobenzoate are not readily found in published literature, and the outcome can depend heavily on the nucleophile and reaction conditions.

Table 4: Predicted Reactivity in SNAr Reactions

| Position of Attack | Leaving Group | Activating Groups | Predicted Feasibility |

|---|---|---|---|

| C2 | Cl⁻ | -COOEt (ortho), -F (ortho) | Possible |

| C3 | F⁻ | -Cl (ortho), -COOEt (meta) | Possible |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The presence of a halogen on the aromatic ring makes Ethyl 2-chloro-3,6-difluorobenzoate a suitable candidate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. wikipedia.org The reactivity of the C-Cl bond is enhanced by the electron-withdrawing nature of the fluorine atoms on the benzene ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction is a powerful tool for creating biaryl structures. harvard.edu For Ethyl 2-chloro-3,6-difluorobenzoate, a Suzuki-Miyaura coupling would replace the chlorine atom with an aryl, heteroaryl, or vinyl group. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with a relatively less reactive aryl chloride compared to bromides or iodides. organic-chemistry.orgresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~85-95 |

| 4-Methylphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | ~90-98 |

| Thiophen-2-ylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DMF/H₂O | 90 | ~80-90 |

Note: The data in this table represents typical conditions and expected yields for Suzuki-Miyaura reactions involving substituted aryl chlorides and is for illustrative purposes.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene, typically with trans stereoselectivity. organic-chemistry.org This reaction requires a palladium catalyst and a base to regenerate the active catalyst. diva-portal.org The reaction of Ethyl 2-chloro-3,6-difluorobenzoate with an alkene like styrene (B11656) or an acrylate (B77674) would yield the corresponding substituted benzoate (B1203000) ester. The use of highly active catalysts or high temperatures is often necessary for aryl chlorides. diva-portal.org

Table 2: Representative Conditions for Heck Reaction of Aryl Chlorides

| Alkene | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | NEt₃ | DMF | 120 | ~70-85 |

| Ethyl acrylate | Herrmann's Catalyst | - | NaOAc | NMP | 140 | ~75-90 |

| 1-Octene | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMA | 130 | ~65-80 |

Note: The data in this table represents typical conditions and expected yields for Heck reactions involving substituted aryl chlorides and is for illustrative purposes.

Sonogashira Coupling: This coupling reaction forms a C-C bond between the aryl chloride and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This method is highly valuable for the synthesis of aryl-substituted alkynes. The reaction of Ethyl 2-chloro-3,6-difluorobenzoate with a terminal alkyne would introduce an alkynyl group at the C-2 position. Copper-free conditions have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Chlorides

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ | CuI | NEt₃ | THF | 65 | ~80-95 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | Toluene | 80 | ~85-97 |

| 1-Heptyne | Pd(OAc)₂/dppf | CuI | Cs₂CO₃ | DMF | 100 | ~75-90 |

Note: The data in this table represents typical conditions and expected yields for Sonogashira couplings involving substituted aryl chlorides and is for illustrative purposes.

Reactivity of the Chloro Substituent

Substitution Reactions of the Chlorine Atom

The chlorine atom in Ethyl 2-chloro-3,6-difluorobenzoate is susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group (chlorine), and the aromatic ring serves as the substrate. youtube.com The presence of strong electron-withdrawing groups, such as the two fluorine atoms and the ethyl ester group, on the benzene ring facilitates this reaction by stabilizing the negatively charged intermediate, known as the Meisenheimer complex. youtube.com

The reaction proceeds via a two-step addition-elimination mechanism. youtube.com First, the nucleophile adds to the aromatic ring to form a resonance-stabilized carbanion. In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring. youtube.com Common nucleophiles for this reaction include alkoxides, amines, and thiols. The strong electron-withdrawing effect of the ortho and para fluorine substituents significantly activates the chloro group for this transformation.

Photochemical Reactivity and Rearrangements

Photolytic Transformations of Related Benzoate Derivatives

The photochemistry of aromatic esters, while less explored than that of aromatic ketones, involves several key reaction pathways. electronicsandbooks.com Studies on related benzoate derivatives show that upon UV irradiation, they can undergo reactions such as hydrogen abstraction and cycloaddition. electronicsandbooks.com For instance, methyl benzoate can react with olefins to form oxetanes. electronicsandbooks.com The photolysis of benzoin (B196080) esters, which have a similar chromophore, leads to α-cleavage, generating radical species. nih.gov This cleavage is a common pathway for photoinitiators in radical polymerization. nih.gov The presence of halogen substituents, as seen in chloronitrobenzene derivatives, can lead to photo-oxidative ring cleavage of other molecules in the reaction mixture. researchgate.net

Mechanisms of Photo-Induced Reactions

The photo-induced reactions of aryl halides like Ethyl 2-chloro-3,6-difluorobenzoate are generally initiated by the absorption of UV light, which promotes the molecule to an excited state. From this excited state, several reaction pathways are possible.

One common mechanism is the homolytic cleavage of the carbon-halogen bond (C-Cl) to generate an aryl radical and a chlorine radical. acs.org This process is often facilitated by photoinduced electron transfer (PET), where an electron is transferred from an excited photocatalyst to the aryl halide, forming a radical anion. nih.gov This radical anion then rapidly fragments to produce the aryl radical and a halide ion. nih.gov These highly reactive aryl radicals can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or addition to unsaturated bonds.

Another potential pathway involves a photochemical dehalogenation, which can proceed through a radical chain mechanism, often in the presence of a base and a hydrogen donor like methanol. acs.orgworktribe.com Mechanistic studies suggest that the initiation can involve the formation of a complex between a base and the aryl halide, which weakens the carbon-halogen bond and makes it more susceptible to cleavage upon irradiation. acs.org

Thermal Degradation and Stability Studies

The thermal stability of a compound is a critical parameter, particularly for its storage and application at elevated temperatures. For aromatic esters, thermal degradation typically occurs at high temperatures. Studies on various aromatic esters have shown that they can be stable up to temperatures around 350°C, although this varies significantly with structure. mdpi.com

For Ethyl 2-chloro-3,6-difluorobenzoate, the presence of the aromatic ring and the strong C-F bonds would be expected to confer a degree of thermal stability. Fluorinated polymers, for example, are known for their high thermal stability. msstate.edumarquette.edu However, the C-Cl bond is weaker than the C-F bond and could be a point of initial thermal decomposition. The ester functional group can also undergo thermal cleavage. researchgate.net

The degradation process for fluorinated aromatic compounds at very high temperatures can lead to the formation of various smaller molecules. For instance, the thermolysis of fluoropolymers can produce a range of fluorinated and chlorinated organic acids, as well as other halogenated compounds. turi.org The specific degradation products and the onset temperature for decomposition of Ethyl 2-chloro-3,6-difluorobenzoate would need to be determined through experimental techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). mdpi.com Generally, fluorinated aromatic compounds exhibit enhanced thermo-oxidative stability. researchgate.net

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor in the Synthesis of Functionalized Aromatic Compounds

The highly substituted benzene (B151609) ring of Ethyl 2-chloro-3,6-difluorobenzoate serves as a foundational scaffold for building even more elaborate aromatic systems. The existing substituents direct subsequent reactions and can be modified or replaced to introduce new functionalities.

Synthesis of Benzoic Acid Derivatives and Related Esters

Ethyl 2-chloro-3,6-difluorobenzoate is a direct precursor to a variety of other benzoic acid derivatives. The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield 2-chloro-3,6-difluorobenzoic acid, a key intermediate in its own right. This carboxylic acid can then be converted into other esters (via transesterification or reaction with different alcohols), amides (by reacting with amines), or acid chlorides. These transformations are fundamental in organic synthesis, providing access to a broad class of compounds from a single starting material. Substituted benzoic acids and their esters are crucial intermediates in the synthesis of pharmaceuticals, such as anti-infective agents and enzyme inhibitors nih.govnih.gov. For instance, various halogenated benzoic acid derivatives serve as precursors for potent antibacterials researchgate.net.

Application in the Synthesis of Complex Organic Molecules

The unique combination of functional groups allows Ethyl 2-chloro-3,6-difluorobenzoate to be used as a key building block in the assembly of larger, more complex molecular architectures, including those with significant biological activity.

Building Block for Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry. The functional groups on Ethyl 2-chloro-3,6-difluorobenzoate can participate in cyclization reactions to form various heterocyclic rings. For example, related difluorobenzoic acid intermediates are critical in the synthesis of quinolone antibiotics, where the aromatic ring and its substituents become part of the final fused ring system semanticscholar.org. The ester group can be transformed into a functional group that reacts with a neighboring substituent or an externally introduced reagent to close a ring. The chlorine atom can also be a site for intramolecular substitution to form heterocyclic structures. This versatility makes it a valuable starting point for creating novel drug candidates.

Intermediate for Derivatives with Tunable Chemical Properties

The ability to selectively modify different parts of the Ethyl 2-chloro-3,6-difluorobenzoate molecule allows for the fine-tuning of its chemical and physical properties. By creating a library of derivatives—for example, by varying the ester group, replacing the chlorine atom, or adding new substituents to the aromatic ring—researchers can systematically alter properties such as solubility, electronic character, and biological target affinity. The strategic incorporation of fluorine is a well-established method for modulating the properties of bioactive molecules beilstein-journals.orgnih.gov. This "tuning" is essential in drug discovery for optimizing lead compounds into effective therapeutic agents. Research into quantitative structure-activity relationships (QSAR) often relies on such systematically modified derivatives to understand how chemical structure influences biological activity nih.gov.

Derivatization Strategies and Access to Novel Chemical Entities

A variety of chemical transformations can be applied to Ethyl 2-chloro-3,6-difluorobenzoate to generate novel compounds. These strategies leverage the distinct reactivity of each functional group.

Key derivatization reactions include:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom, activated by the electron-withdrawing fluorine atoms and the ester group, can be displaced by various nucleophiles (e.g., amines, alkoxides, thiols) to introduce new functional groups onto the aromatic ring.

Ester Modification: The ethyl ester can be hydrolyzed to the carboxylic acid, reduced to a benzyl alcohol, or converted to an amide. Each of these new functional groups opens up further avenues for chemical modification.

Ring Functionalization: Under specific conditions, further substitution on the aromatic ring, such as nitration, can be achieved. Subsequent reduction of a nitro group to an amine provides a handle for diazotization reactions, which are powerful tools for introducing a wide range of substituents (including other halogens or a hydroxyl group) onto an aromatic ring researchgate.netsemanticscholar.org.

These derivatization pathways allow chemists to use Ethyl 2-chloro-3,6-difluorobenzoate as a versatile platform to access a diverse range of novel chemical structures for various applications.

Table of Reactions and Compound Classes

| Starting Material | Reaction Type | Resulting Functional Group/Compound Class |

| Ethyl 2-chloro-3,6-difluorobenzoate | Hydrolysis | Carboxylic Acid (Benzoic Acid Derivatives) |

| Ethyl 2-chloro-3,6-difluorobenzoate | Aminolysis | Amide |

| Ethyl 2-chloro-3,6-difluorobenzoate | Reduction | Benzyl Alcohol |

| Ethyl 2-chloro-3,6-difluorobenzoate | Nucleophilic Aromatic Substitution | Substituted Benzoate (B1203000) Esters |

| 2-chloro-3,6-difluorobenzoic acid | Esterification | Benzoate Esters |

| Substituted difluorobenzoic acid | Nitration, Reduction, Diazotization | Further Substituted Aromatic Systems |

| Halogenated Benzoic Acid Derivative | Cyclization Reactions | Heterocyclic Compounds (e.g., Quinolones) |

Contributions to Agrochemical and Pharmaceutical Intermediate Synthesis

Halogenated aromatic compounds are crucial intermediates in the synthesis of numerous agrochemicals and pharmaceuticals due to the profound effect of halogens on the biological activity of molecules.

Fluorinated benzoic acids are key starting materials for the synthesis of fluoroquinolones, a major class of synthetic antibacterial agents. nih.govuomus.edu.iq The general synthesis of quinolones involves the cyclization of a substituted aniline with a β-ketoester, followed by further modifications. The fluorine atom at the C-6 position of the quinolone ring is known to significantly enhance antibacterial activity. uomus.edu.iq

While direct use of Ethyl 2-chloro-3,6-difluorobenzoate in published fluoroquinolone syntheses is not prominent, its structural features are relevant. For instance, 7-Chloro-1-Alkyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives have shown good inhibitory activity against pathogenic bacteria. orientjchem.org The synthesis of such compounds often starts from appropriately substituted anilines, which can be prepared from halogenated benzoic acids through a series of reactions including nitration, reduction of the nitro group to an amine, and other functional group manipulations. Therefore, a molecule like Ethyl 2-chloro-3,6-difluorobenzoate could serve as a precursor to a key aniline intermediate for the synthesis of novel quinolone antibiotics.

Halogenated aromatic and cyclopropane carboxylic acid esters are the building blocks for a large and commercially important class of insecticides known as pyrethroids. nih.gov Synthetic pyrethroids are esters of a carboxylic acid, often a substituted cyclopropanecarboxylic acid, and an alcohol, which frequently contains a halogenated aromatic moiety. nih.gov

The discovery of photostable pyrethroids like permethrin, which contains a dichlorovinyl group, highlighted the importance of halogenation in enhancing insecticidal activity and stability. nih.gov The alcohol component of many potent pyrethroids is a substituted benzyl alcohol. These can be prepared from the corresponding benzoic acids or their esters via reduction.

Although there is no direct evidence of Ethyl 2-chloro-3,6-difluorobenzoate being used as a precursor for commercial pyrethroids, its structure is analogous to intermediates that could be used to synthesize novel insecticidal compounds. For instance, reduction of the ester group to an alcohol would yield (2-chloro-3,6-difluorophenyl)methanol (B1586976). This halogenated benzyl alcohol could then be esterified with a suitable carboxylic acid, such as a derivative of chrysanthemic acid, to produce a novel pyrethroid-like insecticide. The presence of both chloro and fluoro substituents on the aromatic ring could modulate the insecticidal activity and metabolic stability of the resulting compound.

Interactive Data Table: Key Intermediates in Antibacterial and Insecticide Synthesis

| Compound Class | Key Intermediate Type | Role of Halogenated Benzoate |

|---|---|---|

| Fluoroquinolone Antibacterials | Fluorinated Anilines | Precursor to the aniline building block |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For ethyl 2-chloro-3,6-difluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) experiments, is essential for unambiguous characterization.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms. In ethyl 2-chloro-3,6-difluorobenzoate, the ¹H NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.

The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) are adjacent to an oxygen atom and a methyl group, resulting in a downfield shift and splitting into a quartet by the three methyl protons. The methyl protons (-CH₃) will appear as a triplet due to coupling with the two methylene protons.

The aromatic region will display two distinct signals for the two protons on the benzene (B151609) ring. Due to the substitution pattern (chloro at C2, fluoro at C3 and C6), the aromatic protons are at C4 and C5. These protons will be coupled to each other and to the adjacent fluorine atoms, resulting in complex multiplets. The exact chemical shifts are influenced by the electron-withdrawing effects of the chlorine, fluorine, and ester groups.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| -CH₂- (ethyl) | ~ 4.4 | Quartet (q) | J(H,H) ≈ 7.1 |

| -CH₃ (ethyl) | ~ 1.4 | Triplet (t) | J(H,H) ≈ 7.1 |

| Ar-H (H4) | ~ 7.2 - 7.4 | Triplet of doublets (td) | J(H,F) and J(H,H) |

| Ar-H (H5) | ~ 7.0 - 7.2 | Triplet of doublets (td) | J(H,F) and J(H,H) |

Note: Chemical shifts are reported relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). The predicted values are based on analogous compounds and known substituent effects.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in ethyl 2-chloro-3,6-difluorobenzoate will produce a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms. The presence of fluorine will cause the signals for the carbon atoms bonded to them to appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. Longer-range couplings (²JCF, ³JCF) may also be observed.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

| C=O (ester) | ~ 162 | Singlet (or small triplet due to ³JCF) |

| C1 | ~ 120 | Doublet of doublets (dd) |

| C2 | ~ 125 | Doublet (d) |

| C3 | ~ 158 | Doublet (d) |

| C4 | ~ 128 | Singlet |

| C5 | ~ 118 | Doublet (d) |

| C6 | ~ 155 | Doublet (d) |

| -CH₂- (ethyl) | ~ 62 | Singlet |

| -CH₃ (ethyl) | ~ 14 | Singlet |

Note: The assignments are predictive and would require 2D NMR for definitive confirmation. Chemical shifts are relative to TMS.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of organofluorine compounds. It provides information on the chemical environment of each fluorine atom. In ethyl 2-chloro-3,6-difluorobenzoate, two distinct signals are expected for the two fluorine atoms at positions C3 and C6, as they are in different chemical environments. The chemical shifts and coupling patterns provide crucial structural information. Each fluorine signal will be split by the adjacent aromatic protons.

Expected ¹⁹F NMR Data:

| Fluorine Atom | Expected Chemical Shift (ppm) | Expected Multiplicity |

| F at C3 | -110 to -120 | Multiplet |

| F at C6 | -125 to -135 | Multiplet |

Note: Chemical shifts are typically referenced to CFCl₃. The expected ranges are based on data for similar fluorinated aromatic compounds.

To unambiguously assign all the ¹H and ¹³C NMR signals, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It would show correlations between the methylene and methyl protons of the ethyl group, and between the adjacent aromatic protons (H4 and H5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the ethyl group and the aromatic protons to their corresponding carbon signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups have characteristic absorption or scattering frequencies, making these methods excellent for identifying the presence of these groups.

For ethyl 2-chloro-3,6-difluorobenzoate, the key vibrational bands would be:

C=O Stretch: A strong absorption in the IR spectrum is expected in the range of 1720-1740 cm⁻¹ for the ester carbonyl group.

C-O Stretch: The ester C-O stretches will appear in the 1100-1300 cm⁻¹ region.

C-F Stretch: Strong absorptions corresponding to the carbon-fluorine bonds are expected in the 1200-1350 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretch will give rise to a band in the 600-800 cm⁻¹ region.

Aromatic C=C Stretch: The stretching vibrations of the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretch: These will be observed above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretches of the ethyl group will appear just below 3000 cm⁻¹.

Raman spectroscopy would complement the IR data, often showing stronger signals for the symmetric vibrations and the aromatic ring modes.

Expected Vibrational Frequencies:

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| C=O Stretch (Ester) | 1720 - 1740 (strong) | 1720 - 1740 (weak) |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 (strong) |

| C-F Stretch | 1200 - 1350 (strong) | 1200 - 1350 |

| C-O Stretch (Ester) | 1100 - 1300 | 1100 - 1300 |

| C-Cl Stretch | 600 - 800 | 600 - 800 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

In a typical electron ionization (EI) mass spectrum of ethyl 2-chloro-3,6-difluorobenzoate, the molecular ion peak ([M]⁺) would be observed. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of signals, [M]⁺ and [M+2]⁺, with a characteristic 3:1 intensity ratio.

Common fragmentation patterns for ethyl benzoates include the loss of the ethoxy radical (-•OCH₂CH₃) to give the benzoyl cation, and the loss of ethylene (B1197577) (-C₂H₄) via a McLafferty rearrangement.

High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement of the molecular ion. nih.gov This allows for the determination of the exact elemental formula, as the measured mass can be used to distinguish between compounds with the same nominal mass but different elemental compositions. For ethyl 2-chloro-3,6-difluorobenzoate (C₉H₇ClF₂O₂), HRMS would be used to confirm this specific formula by matching the experimentally measured accurate mass to the calculated theoretical mass.

Expected Mass Spectrometry Data:

| Ion | Calculated m/z (for ³⁵Cl) | Description |

| [C₉H₇³⁵ClF₂O₂]⁺ | 220.0102 | Molecular Ion ([M]⁺) |

| [C₉H₇³⁷ClF₂O₂]⁺ | 222.0073 | Molecular Ion Isotope ([M+2]⁺) |

| [C₇H₂³⁵ClF₂O]⁺ | 175.9786 | Loss of -OCH₂CH₃ |

| [C₇H₃F₂O₂]⁺ | 157.0099 | Loss of -Cl and -C₂H₄ |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for verifying the purity of a synthesized compound and for isolating it from starting materials, byproducts, or isomers. The choice between liquid and gas chromatography depends largely on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity analysis of non-volatile or thermally sensitive compounds. For a substituted benzoic acid ester like Ethyl 2-chloro-3,6-difluorobenzoate, a reversed-phase HPLC (RP-HPLC) method would be highly effective. helixchrom.comusda.govupb.roresearchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18-bonded silica (B1680970) column) is used with a polar mobile phase. usda.gov A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. A mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is a common mobile phase system. upb.roresearchgate.net The aqueous component is often acidified slightly with phosphoric acid or acetic acid to ensure that any residual carboxylic acid impurities are protonated, leading to sharper, more symmetrical peaks. upb.ro Detection is typically performed using a UV detector, as the benzene ring is a strong chromophore. upb.rosielc.com

Table 3: Illustrative HPLC Method for Analysis of Halogenated Benzoate (B1203000) Esters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 50% B, increase to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 230 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds. nih.govresearchgate.net Ethyl 2-chloro-3,6-difluorobenzoate is expected to be sufficiently volatile for GC analysis. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column.

The column, typically coated with a nonpolar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane), separates components based on their boiling points and interactions with the phase. A programmed temperature ramp is used to elute compounds in order of increasing boiling point. nih.gov The outlet of the GC column is interfaced directly with a mass spectrometer, which serves as a highly specific and sensitive detector, providing mass spectra for each separated component, as detailed in section 5.3.1.

Table 4: Illustrative GC-MS Method for Analysis of Volatile Aromatic Compounds

| Parameter | Condition |

|---|---|

| Column | HP-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-500 m/z |

X-ray Crystallography for Solid-State Structure Determination

When a compound can be grown as a suitable single crystal, X-ray crystallography provides unambiguous proof of its chemical structure. This technique yields a precise three-dimensional map of electron density, from which the positions of individual atoms can be determined with high accuracy. nih.gov

The analysis reveals definitive information on bond lengths, bond angles, and torsional angles. For Ethyl 2-chloro-3,6-difluorobenzoate, this would confirm the substitution pattern on the aromatic ring and determine the conformation of the ethyl ester group relative to the ring. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as van der Waals forces or potential halogen bonding that govern the solid-state properties of the material. wikipedia.org While no crystal structure has been published for Ethyl 2-chloro-3,6-difluorobenzoate, data from related halogenated benzoates show that these molecules often pack in ways that are influenced by dipole-dipole interactions and close packing considerations. tandfonline.com

Table 5: Structural Parameters Obtainable from X-ray Crystallography

| Parameter Type | Examples |

|---|---|

| Unit Cell Dimensions | a, b, c cell lengths; α, β, γ angles |

| Bond Lengths | C-C, C-O, C=O, C-Cl, C-F distances |

| Bond Angles | Angles between bonded atoms (e.g., O-C=O) |

| Torsional Angles | Dihedral angles defining molecular conformation |

| Intermolecular Contacts | Distances between atoms of adjacent molecules |

| Symmetry Information | Space group and crystal system |

Theoretical and Computational Studies of Ethyl 2 Chloro 3,6 Difluorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For a molecule like Ethyl 2-chloro-3,6-difluorobenzoate, these calculations can elucidate its electronic structure, geometry, and spectroscopic properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for calculating the ground state properties of organic molecules. A typical DFT study on Ethyl 2-chloro-3,6-difluorobenzoate would involve selecting a functional (such as the popular B3LYP) and a basis set (for instance, 6-311++G(d,p)) to solve the Schrödinger equation approximately. nih.gov

These calculations would yield key information about the molecule's stability and electronic distribution. The results would include the total electronic energy, dipole moment, and the distribution of electrostatic potential.

Table 1: Representative Ground State Properties Calculated by DFT (Note: The following are examples of properties that would be calculated. Specific values require a dedicated computational study.)

| Property | Description | Expected Information |

| Total Energy | The total electronic energy of the optimized geometry at 0 Kelvin. | A measure of the molecule's stability. |

| Dipole Moment | The measure of the net molecular polarity. | Indicates the charge separation in the molecule. |

| Molar Volume | The volume occupied by one mole of the substance. | Provides insight into the molecular size. |

| Polarizability | The tendency of the electron cloud to be distorted by an external electric field. | Relates to the molecule's response to electric fields. |

While DFT is highly effective, other methods could also be applied. Ab initio methods, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without experimental parameters. An HF calculation could provide a baseline understanding of the electronic structure, though it famously neglects electron correlation. karazin.ua

Semi-empirical approaches, which use parameters derived from experimental data, could also be used for a faster, though less accurate, estimation of properties. These are less common for detailed research studies but can be useful for preliminary analyses of large systems.

Molecular Geometry Optimization and Conformational Analysis

A crucial step in any computational study is to find the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For Ethyl 2-chloro-3,6-difluorobenzoate, this involves not just the bond lengths and angles of the benzene (B151609) ring but also the orientation of the ethyl ester group.

The presence of rotatable bonds (specifically the C-O and O-C bonds of the ester group) means that the molecule can exist in different conformations. A conformational analysis would be performed to identify the lowest energy conformer, which is the most likely structure to be observed. This is typically done by systematically rotating the dihedral angles and calculating the energy of each resulting structure. The structure with the global minimum energy is then used for further analysis.

Table 2: Examples of Optimized Geometric Parameters (Note: The following are examples of parameters that would be calculated for the lowest energy conformer. Specific values require a dedicated computational study.)

| Parameter | Atoms Involved | Type of Data |

| Bond Length | C-Cl | Calculated Value (Å) |

| Bond Length | C-F | Calculated Value (Å) |

| Bond Length | C=O | Calculated Value (Å) |

| Bond Angle | O=C-O | Calculated Value (°) |

| Dihedral Angle | C-C-O-C | Calculated Value (°) |

Electronic Structure Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity, spectroscopic behavior, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a critical role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. researchgate.net

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

Table 3: Frontier Molecular Orbital Properties (Note: The following are examples of properties that would be calculated. Specific values require a dedicated computational study.)

| Property | Description | Expected Information |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between LUMO and HOMO. | Indicates chemical reactivity and stability. |

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge distribution and bonding interactions within a molecule. It provides a localized picture of the electron density in terms of atomic charges and interactions between filled and vacant orbitals.

For Ethyl 2-chloro-3,6-difluorobenzoate, NBO analysis would quantify the charge on each atom, revealing the electron-withdrawing effects of the chlorine and fluorine substituents on the benzene ring. It would also analyze the delocalization of electron density, such as the hyperconjugative interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds. These interactions are key to understanding the molecule's stability and electronic properties.

Table 4: Representative Natural Bond Orbital (NBO) Analysis Data (Note: The following are examples of data that would be obtained. Specific values require a dedicated computational study.)

| Atom | Natural Charge (e) | Description |

| Cl | Calculated Value | Charge on the chlorine atom. |

| F (at C3) | Calculated Value | Charge on the fluorine atom at position 3. |

| F (at C6) | Calculated Value | Charge on the fluorine atom at position 6. |

| O (carbonyl) | Calculated Value | Charge on the carbonyl oxygen atom. |

| O (ester) | Calculated Value | Charge on the ester oxygen atom. |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a crucial tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. The EPS is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

For Ethyl 2-chloro-3,6-difluorobenzoate, the EPS map would highlight the electronegative and electropositive regions. The oxygen atoms of the ester group (C=O and O-CH2) are expected to be the most electronegative regions, depicted in shades of red or orange. These areas indicate a high electron density and are susceptible to electrophilic attack. The fluorine and chlorine atoms, being highly electronegative, will also contribute to negative potential regions on the aromatic ring.

Conversely, the hydrogen atoms of the ethyl group and, to a lesser extent, the aromatic ring, would represent the most electropositive areas, shown in blue. These regions have a lower electron density and are prone to nucleophilic attack. The carbon atom of the carbonyl group (C=O) will exhibit a significant positive potential due to the polarization of the C=O bond, making it a primary site for nucleophilic addition reactions.

Understanding the EPS map provides valuable insights into intermolecular interactions, such as hydrogen bonding, and helps in predicting the sites of chemical reactions. researchgate.netyoutube.comscispace.com

Vibrational Frequency Analysis and Simulated Spectra

Vibrational frequency analysis, typically performed using methods like Density Functional Theory (DFT), calculates the vibrational modes of a molecule. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure and identify characteristic functional groups.

For Ethyl 2-chloro-3,6-difluorobenzoate, the simulated IR spectrum would show characteristic peaks corresponding to specific vibrational modes. A strong absorption band is expected in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ range.

The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the ethyl group would be slightly lower, in the 2850-2980 cm⁻¹ range. The C-F stretching vibrations typically appear as strong bands in the 1000-1400 cm⁻¹ region, and the C-Cl stretching vibration is expected in the 600-800 cm⁻¹ range.

By comparing the calculated vibrational frequencies with experimental data, a scaling factor is often applied to correct for anharmonicity and the approximations inherent in the computational methods.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are fundamental for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

For Ethyl 2-chloro-3,6-difluorobenzoate, the predicted ¹H NMR spectrum would show distinct signals for the protons of the ethyl group and the aromatic ring. The methylene (B1212753) protons (-CH₂-) of the ethyl group would appear as a quartet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The methyl protons (-CH₃) would appear as a triplet. The chemical shift of the remaining aromatic proton would be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

The predicted ¹³C NMR spectrum would provide information about each carbon atom in the molecule. The carbonyl carbon of the ester group would be the most downfield signal, typically in the 160-170 ppm range. The carbons of the aromatic ring would have their chemical shifts influenced by the positions of the halogen substituents. The carbon atoms bonded to fluorine would show splitting in the ¹³C NMR spectrum due to C-F coupling. The chemical shifts of the ethyl group carbons would be in the expected upfield region. carlroth.com

Table 1: Predicted NMR Chemical Shifts (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 110 - 140 |

| -CH₂- (Ethyl) | 4.2 - 4.5 (quartet) | 60 - 65 |

| -CH₃ (Ethyl) | 1.2 - 1.5 (triplet) | 13 - 16 |

| C=O (Ester) | - | 160 - 170 |

| Aromatic C-Cl | - | 125 - 135 |

| Aromatic C-F | - | 150 - 165 (with C-F coupling) |

Note: These are estimated values and would require specific computational calculations for accurate prediction.

Computational Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the identification of intermediates, transition states, and the calculation of activation energies. For Ethyl 2-chloro-3,6-difluorobenzoate, various reactions could be studied, such as nucleophilic aromatic substitution or hydrolysis of the ester group.

For example, in a study of nucleophilic aromatic substitution, computational methods could be used to model the attack of a nucleophile on the aromatic ring. The calculations would help determine the most likely position of attack and the structure of the Meisenheimer complex (intermediate). By locating the transition state structure and calculating its energy, the activation barrier for the reaction can be determined, providing insights into the reaction kinetics.

Similarly, the mechanism of ester hydrolysis (either acid- or base-catalyzed) can be elucidated. Computational modeling can map out the potential energy surface for the reaction, identifying the tetrahedral intermediates and the transition states for their formation and breakdown. This provides a detailed, step-by-step understanding of the reaction pathway. researchgate.netnih.gov

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of Ethyl 2-chloro-3,6-difluorobenzoate over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

MD simulations would be particularly useful for understanding the conformational flexibility of the ethyl ester chain and its orientation relative to the aromatic ring. It can also provide insights into the molecule's interactions with a solvent or its behavior in a condensed phase. For instance, simulations in a water box could be used to study the solvation of the molecule and the arrangement of water molecules around the polar ester group and the hydrophobic aromatic ring. While extensive MD simulations may not be common for a molecule of this size in isolation, they are invaluable for studying its interactions in more complex systems.

Structure Reactivity and Structure Property Relationships in Chemical Design

Influence of Halogenation Pattern on Aromatic Reactivity

The reactivity of an aromatic ring is profoundly influenced by its substituent pattern. Halogens, being highly electronegative, exert a strong inductive electron-withdrawing effect (-I effect) on the benzene (B151609) ring. This effect generally deactivates the ring towards traditional electrophilic aromatic substitution (EAS) by reducing its electron density.

However, this deactivation makes the aromatic ring more susceptible to Nucleophilic Aromatic Substitution (SNAr) . For an SNAr reaction to proceed, the ring must be "activated" by potent electron-withdrawing groups, and there must be a suitable leaving group. masterorganicchemistry.com In Ethyl 2-chloro-3,6-difluorobenzoate, the two fluorine atoms and one chlorine atom, along with the ethyl carboxylate group, make the aromatic ring electron-deficient and thus a candidate for SNAr reactions.

The mechanism of SNAr involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing groups positioned ortho or para to the site of attack. libretexts.org Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.

Comparative Studies with Analogous Fluorinated and Chlorinated Benzoates

To understand the specific properties of Ethyl 2-chloro-3,6-difluorobenzoate, it is instructive to compare it with structurally similar compounds. Key analogues include Ethyl 2,6-difluorobenzoate (B1233279), which lacks the chlorine at the 3-position, and Methyl 2,6-difluorobenzoate, which differs in the ester's alkyl group. While specific experimental data for Ethyl 2-chloro-3,6-difluorobenzoate is not widely available, we can analyze the properties of its analogues to infer its characteristics.

Table 1: Physical Properties of Ethyl 2-chloro-3,6-difluorobenzoate and Analogous Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

|---|---|---|---|---|---|

| Ethyl 2-chloro-3,6-difluorobenzoate | C₉H₇ClF₂O₂ | 220.60 | Data not available | Data not available | Data not available |

| Ethyl 2,6-difluorobenzoate | C₉H₈F₂O₂ | 186.16 | Data not available | Data not available | Data not available |

Data sourced from commercial supplier information. sigmaaldrich.com3wpharm.comsigmaaldrich.com

Comparing the ethyl and methyl esters (Ethyl 2,6-difluorobenzoate vs. Methyl 2,6-difluorobenzoate), the ethyl ester will have a slightly higher molecular weight and typically a higher boiling point. In terms of reactivity, the difference between a methyl and an ethyl ester in reactions like hydrolysis is generally modest, though ethyl esters can sometimes exhibit slightly slower reaction rates due to increased steric hindrance. nih.gov

Impact of Substituents on Synthetic Transformations

The substituents on Ethyl 2-chloro-3,6-difluorobenzoate have a directing influence on its synthetic transformations, primarily in nucleophilic aromatic substitution and reactions involving the ester group, such as hydrolysis.

Nucleophilic Aromatic Substitution (SNAr): The presence of three halogen substituents makes the aromatic ring highly electrophilic. The positions of these halogens are critical. In Ethyl 2-chloro-3,6-difluorobenzoate, a nucleophile could potentially replace either the fluorine at C-6 or the chlorine at C-2 (both are ortho/para to other activating groups). The fluorine at C-3 is meta to the ester and less activated towards substitution. The outcome of such a reaction would be a subject of kinetic and thermodynamic control, with the highly electronegative fluorine generally being a better leaving group in SNAr reactions. researchgate.net

Ester Hydrolysis: The hydrolysis of the ethyl ester group to the corresponding carboxylic acid is another key transformation. This reaction can be catalyzed by either acid or base. Under basic conditions (saponification), the rate of hydrolysis is sensitive to the electronic effects of the aromatic substituents. Electron-withdrawing groups, such as the halogens in Ethyl 2-chloro-3,6-difluorobenzoate, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydroxide (B78521) ion. Therefore, it is expected that Ethyl 2-chloro-3,6-difluorobenzoate would undergo hydrolysis more readily than unsubstituted ethyl benzoate (B1203000). nih.govias.ac.in

The ortho-substituents (Cl at C-2 and F at C-6) can also exert steric hindrance, potentially slowing the approach of the nucleophile to the ester's carbonyl group. However, in the hydrolysis of benzoates, electronic effects are often the dominant factor. ias.ac.inrsc.org

Development of Prediction Models for Chemical Behavior

Predicting the reactivity and properties of molecules like Ethyl 2-chloro-3,6-difluorobenzoate is a significant goal of computational chemistry. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this domain. These models establish a mathematical correlation between the chemical structure and a specific activity or property.

For halogenated aromatic compounds, QSAR models have been developed to predict various parameters, including reaction rates and environmental fate. These models often employ descriptors derived from the molecular structure, such as:

Electronic Descriptors: These quantify the electronic effects of substituents. Examples include Hammett constants, calculated atomic charges, and the energy of molecular orbitals like the Lowest Unoccupied Molecular Orbital (LUMO). For SNAr reactions, a lower LUMO energy indicates a more electrophilic aromatic ring that is more susceptible to nucleophilic attack. libretexts.org

Steric Descriptors: These account for the size and shape of the molecule or its substituents, which can influence reaction rates by impeding the approach of a reactant.

Topological and 3D Descriptors: Methods like Comparative Molecular Field Analysis (CoMFA) and Hologram QSAR (HQSAR) use 3D fields or 2D fragment information to build predictive models for the reactivity of halogenated compounds.

By building models from experimental data on a training set of related molecules, it becomes possible to predict the behavior of new compounds. For instance, a QSAR model could be used to predict the rate constant for the SNAr reaction of Ethyl 2-chloro-3,6-difluorobenzoate with a given nucleophile or to estimate its rate of hydrolysis under specific conditions. Such predictive models are invaluable in the design of novel molecules and for planning synthetic routes, reducing the need for extensive empirical experimentation.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-chloro-3,6-difluorobenzoate, and how can purity be maximized?

- Methodological Answer : A common precursor for synthesis is 2-chloro-3,6-difluorobenzaldehyde (CAS RN 261762-39-4, molecular formula C₇H₃ClF₂O), which can undergo oxidation to the corresponding benzoic acid followed by esterification with ethanol under acidic catalysis (e.g., H₂SO₄). Purity (>95% GC) is ensured via column chromatography and recrystallization from ethanol/water mixtures. Critical parameters include controlled temperature (60–80°C for esterification) and stoichiometric excess of ethanol to drive the reaction .

Q. Which spectroscopic techniques are most effective for characterizing Ethyl 2-chloro-3,6-difluorobenzoate?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., fluorine-induced deshielding at C-3 and C-6).

- GC-MS : Confirms molecular weight (176.55 g/mol) and purity (>95% by GC).

- IR Spectroscopy : Identifies ester carbonyl stretching (~1740 cm⁻¹) and C-F/C-Cl vibrations (1100–500 cm⁻¹).

Cross-referencing with X-ray crystallography (if single crystals are obtained) validates spatial arrangement of substituents .

Advanced Research Questions

Q. How do chloro and difluoro substituents influence the electronic environment and reactivity of Ethyl 2-chloro-3,6-difluorobenzoate in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Cl and F substituents deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. Computational DFT studies can map electron density distributions and predict reactive sites. For example, the Cl atom at position 2 enhances stability toward nucleophilic attack, while fluorine at positions 3 and 6 increases electrophilicity at position 4. Experimental validation involves Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis, monitored by LC-MS .

Q. What computational approaches predict the crystal packing and thermodynamic stability of derivatives of Ethyl 2-chloro-3,6-difluorobenzoate?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model intermolecular interactions (e.g., halogen bonding between Cl and adjacent F atoms).

- Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., H···F interactions) using crystallographic data from analogs like ethyl quinoline carboxylates (dihedral angles ~54–70° between aromatic and ester groups) .

- Thermogravimetric Analysis (TGA) : Measures thermal decomposition profiles to correlate substituent effects with stability .

Q. How can structural modifications of Ethyl 2-chloro-3,6-difluorobenzoate enhance its utility in polymer chemistry?

- Methodological Answer : Copolymerization with styrene or acrylates introduces halogenated aromatic units into polymer backbones, improving thermal resistance. For example:

- Synthetic Protocol : Radical polymerization initiated by AIBN at 70°C in THF, with monomer feed ratios optimized via ¹H NMR kinetics.

- GPC Analysis : Weight-average molecular masses (20.8–41.4 kDa) indicate chain-length control.

- DSC/TGA : Glass transition temperatures (Tg) and decomposition points correlate with fluorine content .

Data Contradictions and Resolution

Q. Discrepancies in reported dihedral angles of similar esters: How to resolve them experimentally?

- Methodological Answer : Conflicting dihedral angles (e.g., 54.97° vs. 70.82° in related esters) arise from crystallographic packing forces versus gas-phase DFT calculations. Resolution involves:

- Single-Crystal X-ray Diffraction : Compare multiple crystal forms (polymorphs) of Ethyl 2-chloro-3,6-difluorobenzoate.

- Solid-State NMR : Probes local electronic environments to distinguish static vs. dynamic disorder .

Methodological Tables

Table 1 : Key Physicochemical Properties of Ethyl 2-Chloro-3,6-difluorobenzoate

Table 2 : Comparison of Substituent Effects in Analogous Benzoates

| Compound | Substituents | Dihedral Angle (°) | Reactivity in SNAr |

|---|---|---|---|

| Ethyl 2-chloro-6-methyl-quinoline-3-carboxylate | Cl, Me | 54.97 | Moderate |

| Ethyl 3-chloro-2,6-difluorobenzoate | Cl, 2F | ~70 (predicted) | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.